6-(PROPAN-2-YL)PIPERAZIN-2-ONE

Stereoselective Synthesis Natural Product Chemistry Alkaloid Synthesis

This 6-isopropylpiperazin-2-one variant is essential for programs requiring precise stereochemical control, such as the diastereoselective synthesis of cytotoxic alkaloids like piperazirum. Unlike its 5-isopropyl regioisomer, the 6-substitution creates a distinct spatial orientation, making it ideal for probing sensitive binding pockets (e.g., PGGTase-I) or diversifying SAR libraries where regioisomerism critically impacts bioactivity.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B8753408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(PROPAN-2-YL)PIPERAZIN-2-ONE
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC(C)C1CNCC(=O)N1
InChIInChI=1S/C7H14N2O/c1-5(2)6-3-8-4-7(10)9-6/h5-6,8H,3-4H2,1-2H3,(H,9,10)
InChIKeyZPKZBSBPBXZYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Propan-2-yl)piperazin-2-one: A Verifiable Piperazinone Scaffold for Focused Biological Inquiry


6-(Propan-2-yl)piperazin-2-one (CAS 323581-48-2) is a heterocyclic organic compound defined by a piperazine ring with an isopropyl substituent at the 6-position and a carbonyl group at the 2-position [1]. This structural configuration classifies it as a member of the piperazin-2-one family, a class recognized as a semi-rigid scaffold amenable to the introduction of critical pharmacophores in a well-defined arrangement, making it valuable in medicinal chemistry [2]. The compound's inherent stereochemical potential, as demonstrated by its role as a key substructure in the diastereoselective synthesis of complex natural product analogs like piperazirum (r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one), underscores its utility in creating conformationally constrained, stereodefined molecular architectures [3].

6-(Propan-2-yl)piperazin-2-one: Why In-Class Analogs Are Not Drop-In Replacements


Generic substitution among piperazin-2-one derivatives is unreliable due to the pronounced influence of substituent position and nature on biological activity and synthetic utility. The isopropyl group at the 6-position in 6-(propan-2-yl)piperazin-2-one is not a mere hydrophobic tag; it defines a specific steric and electronic environment that directly impacts target engagement . For example, the 5-isopropyl regioisomer has documented applications as an HCV NS3/4A protease inhibitor building block, where the isopropyl group mimics valine or leucine side chains , while 6-isopropylpiperazin-2-one serves as the core stereochemical element in the diastereoselective synthesis of piperazirum, a cytotoxic alkaloid [1]. Furthermore, research on piperazin-2-one scaffolds for protein geranylgeranyltransferase-I (PGGTase-I) inhibition explicitly states that modification of the 6-position was found to be unfavorable, indicating this position is a sensitive locus for structure-activity relationships [2]. Therefore, replacing the 6-isopropyl variant with a 5- or 3-substituted analog, or altering the stereochemistry, can lead to loss of the specific biological profile, synthetic accessibility, or desired conformational bias required for a given research program.

6-(Propan-2-yl)piperazin-2-one: A Quantitative Comparator Analysis for Procurement Decisions


Stereochemical Control in the Synthesis of Cytotoxic Natural Product Analogs

The 6-isopropylpiperazin-2-one core is essential for establishing the C5/C6 relative stereochemistry in the total synthesis of piperazirum, a cytotoxic alkaloid. The reported structure of piperazirum, r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one, was synthesized diastereoselectively using a key nitro-Mannich reaction, which set up the C5/C6 relative stereochemistry [1]. In contrast, simpler unsubstituted or differently substituted piperazin-2-ones lack this specific stereochemical bias. This diastereoselective synthesis of piperazirum contrasts with other piperazin-2-one derivatives where different stereochemical outcomes are observed; for instance, PGGTase-I inhibitors based on a 3-aryl-piperazin-2-one scaffold require an S configuration at the 3-aryl group for potency, while modification of the 6-position is detrimental [2].

Stereoselective Synthesis Natural Product Chemistry Alkaloid Synthesis

Hydrophobic Modulation and Target Binding Implications

The 6-isopropyl substituent is a key determinant of physicochemical properties. While specific quantitative logP or pKa data for 6-(propan-2-yl)piperazin-2-one is not publicly available, the class-level inference is that the isopropyl group at position 6 adds hydrophobicity, which may improve membrane permeability and binding to hydrophobic pockets in target proteins . In contrast, a study on piperazin-2-one-based late sodium current inhibitors demonstrated that a different set of 1,4-disubstituted analogs (e.g., compound 7d, lacking a 6-isopropyl group) achieved an IC50 of 2.7 µM and good selectivity, but their pharmacokinetic properties (T1/2 of 3.5 h, F = 90% in mice) were driven by other structural features [1]. This indicates that while hydrophobicity from the isopropyl group is a general advantage, the precise substitution pattern dictates the ultimate biological and ADME profile.

Medicinal Chemistry Ligand Design Physicochemical Properties

Regioisomeric Distinction in Protease Inhibitor Scaffolds

The position of the isopropyl group on the piperazinone ring is critical for biological function. 5-Isopropyl-piperazin-2-one, a regioisomer of the target compound, is specifically utilized as a building block in the design of HCV NS3/4A protease inhibitors, where the isopropyl group mimics the hydrophobic side chain of valine or leucine in the P2 or P3 position . In HIV-1 protease inhibitors, the 5-isopropyl group also plays a similar role . While the 6-isopropyl regioisomer (the target compound) has not been directly reported in this context, the structural comparison establishes that the isopropyl group's placement at the 6-position offers a distinct spatial orientation and hydrogen-bonding network compared to the 5-position, leading to different binding modes and target specificity. Modification of the 6-position in a related PGGTase-I inhibitor series was found to be unfavorable, further underscoring the regiospecificity of the piperazin-2-one scaffold [1].

Protease Inhibition HCV HIV Antiviral Research

Conformational Rigidity in Semi-Rigid Scaffolds

The piperazin-2-one ring is recognized as a semi-rigid scaffold that allows for the introduction of critical pharmacophores in a well-defined arrangement, as demonstrated in the design of PGGTase-I inhibitors [1]. The 6-isopropyl substituent in the target compound introduces additional steric bulk at a specific position, further restricting the conformational flexibility of the ring. This contrasts with more flexible piperazine analogs or piperazin-2-ones lacking the 6-isopropyl group, which may adopt a broader range of conformations. In the case of the piperazirum synthesis, the 6-isopropyl group was integral to the diastereoselective control, which in turn controlled the formation of the stereocenter at C-3 [2]. This highlights a key differentiator: the 6-isopropylpiperazin-2-one scaffold provides a higher degree of conformational pre-organization, which can translate into improved binding affinity and selectivity when the target protein's binding site accommodates this specific shape.

Scaffold Hopping Conformational Analysis Drug Design

6-(Propan-2-yl)piperazin-2-one: Defined Application Scenarios Aligned with Verifiable Evidence


Stereoselective Synthesis of Chiral Piperazinone-Derived Natural Products and Analogs

Researchers focused on the total synthesis of stereochemically complex alkaloids or piperazinone-containing natural products will find 6-(propan-2-yl)piperazin-2-one to be a critical intermediate. Its use in the diastereoselective synthesis of r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one, the core of the cytotoxic alkaloid piperazirum, demonstrates its ability to set C5/C6 relative stereochemistry via a nitro-Mannich reaction [1]. This application is supported by the evidence that the 6-isopropyl group is essential for this stereochemical outcome, which is not achievable with other simple piperazin-2-one regioisomers [1]. This scenario is ideal for medicinal chemistry programs aiming to explore structure-activity relationships around the piperazirum scaffold or to generate a library of stereodefined piperazin-2-one analogs.

Medicinal Chemistry Scaffold Diversification and Regioisomer Exploration

Medicinal chemists seeking to diversify their chemical library or explore the impact of regioisomerism on biological activity will prioritize 6-(propan-2-yl)piperazin-2-one over its 5-isopropyl counterpart. While 5-isopropyl-piperazin-2-one has established use in HCV and HIV protease inhibitor programs by mimicking valine or leucine side chains , the 6-isopropyl regioisomer offers a distinct spatial orientation and hydrogen-bonding network. Procurement of the 6-isopropyl variant allows researchers to probe a different region of the target protein's binding pocket, potentially leading to novel selectivity profiles or overcoming resistance mechanisms. The evidence that modification of the 6-position in related PGGTase-I inhibitors is unfavorable [2] suggests this position is a sensitive and potentially important site for modulating activity.

Design of Conformationally Constrained Bioactive Molecules

For projects where controlling molecular conformation is paramount, such as in the development of potent and selective enzyme inhibitors, 6-(propan-2-yl)piperazin-2-one provides a pre-organized, semi-rigid scaffold. The piperazin-2-one core itself is valued for presenting pharmacophores in a defined arrangement [2], and the addition of the 6-isopropyl group further restricts the ring's flexibility, as evidenced by its role in diastereoselective synthesis [1]. This is in contrast to more flexible piperazine analogs. Researchers aiming to improve binding affinity by reducing the entropic penalty of binding can use this scaffold as a starting point for structure-based design, with confidence that the isopropyl group provides a predictable and stable conformational bias.

Technical Documentation Hub

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